molecular formula C9H7FN2 B1612668 5-Fluoro-2-methylquinazoline CAS No. 583031-10-1

5-Fluoro-2-methylquinazoline

Cat. No.: B1612668
CAS No.: 583031-10-1
M. Wt: 162.16 g/mol
InChI Key: QEYSTEVGYYJWDR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methylquinazoline is unique due to the presence of both the fluorine and methyl groups, which enhance its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group can influence its binding affinity to molecular targets .

Properties

IUPAC Name

5-fluoro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYSTEVGYYJWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591799
Record name 5-Fluoro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583031-10-1
Record name 5-Fluoro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-2-methyl-3,4-dihydroquinazoline (0.74 g, 4.51 mmol) in chloroform (100 mL) at room temperature was added manganese (IV) oxide (4.0 g, 46.0 mmol) and the reaction mixture stirred at room temperature for 20 h. The reaction mixture was filtered through a plug of celite, washing with dichloromethane. The filtrate was evaporated in vacuo to give the title compound as a yellow solid (0.715 g, 98%).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-methylquinazoline
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5-Fluoro-2-methylquinazoline

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